molecular formula C19H14FNO4 B2673117 1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 862485-04-9

1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

カタログ番号: B2673117
CAS番号: 862485-04-9
分子量: 339.322
InChIキー: UTRHEPYLUKUZRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. Its structure features a chromeno[2,3-c]pyrrole core substituted with a 2-fluorophenyl group at position 1 and a 2-hydroxyethyl group at position 2. This compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, 2-fluorobenzaldehyde, and 2-hydroxyethylamine under optimized conditions .

特性

IUPAC Name

1-(2-fluorophenyl)-2-(2-hydroxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO4/c20-13-7-3-1-5-11(13)16-15-17(23)12-6-2-4-8-14(12)25-18(15)19(24)21(16)9-10-22/h1-8,16,22H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRHEPYLUKUZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=O)N2CCO)OC4=CC=CC=C4C3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structural properties, and biological effects of this compound, drawing from diverse sources to provide a comprehensive understanding.

Chemical Structure

The compound features a chromeno-pyrrole framework with a fluorophenyl substituent and a hydroxyethyl group. The molecular formula is C17H16FNO3C_{17}H_{16}FNO_3, and its structure can be represented as follows:

SMILES OCCN1C2 C C C F C C2 C NCC1 O C3 C C CC C3 O\text{SMILES }\text{OCCN1C2 C C C F C C2 C NCC1 O C3 C C CC C3 O}

Synthesis

The synthesis of 1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been achieved through various multicomponent reactions. A notable method involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines under mild conditions. This approach has demonstrated high yields (up to 92%) and good purity (>95%) in laboratory settings .

Biological Activity

Antioxidant Properties
Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds exhibit notable antioxidant activity. This activity is attributed to their ability to scavenge free radicals and inhibit oxidative stress .

Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, certain chromeno derivatives have been identified as glucokinase activators, which play a crucial role in glucose metabolism .

Antiviral Activity
Recent studies have highlighted the antiviral properties of related compounds against SARS-CoV-2. The structural similarity suggests that 1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may also exhibit similar inhibitory effects on viral proteases .

Case Studies

  • Antioxidant Activity Evaluation
    A study evaluated the antioxidant capacity of various chromeno derivatives using DPPH radical scavenging assays. The results indicated that compounds with the chromeno-pyrrole structure exhibited significant scavenging activity compared to standard antioxidants .
  • Enzyme Inhibition Assays
    In vitro studies demonstrated that certain derivatives inhibited glucokinase activity effectively. This inhibition was dose-dependent and suggested potential therapeutic applications in managing diabetes .

Data Table: Biological Activities of Related Compounds

Compound NameAntioxidant ActivityGlucokinase ActivationAntiviral Activity
Chromeno[2,3-c]pyrrole-3,9-dioneHighModerateYes
Pyranonigrin AModerateLowYes
1-(2-Fluorophenyl)-DihydrochromenoHighHighPotential

科学的研究の応用

Table 1: Summary of Synthesis Conditions

Reaction ComponentsYield (%)Conditions
Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate + Aryl Aldehyde + Primary Amine43-86One-pot multicomponent reaction at room temperature
Variations in substituents>70Mild heating (40 °C)

Biological Activities

The compound exhibits promising biological activities due to its structural characteristics. Research indicates that derivatives of chromeno[2,3-c]pyrrole compounds have shown potential as anti-inflammatory and anticancer agents. The incorporation of the fluorophenyl and hydroxyethyl groups enhances its pharmacological properties, making it a candidate for further drug development.

Case Studies

  • Anticancer Activity : A study demonstrated that compounds derived from 1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
  • Anti-inflammatory Properties : Another investigation reported that specific derivatives of this compound significantly reduced inflammatory markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Potential Therapeutic Uses

The unique structure of 1-(2-Fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione allows it to serve as a scaffold for developing new drugs targeting various diseases:

  • Cancer Treatment : Due to its cytotoxic properties against cancer cells.
  • Anti-inflammatory Drugs : For conditions such as arthritis or chronic inflammation.
  • Neuroprotective Agents : Preliminary studies suggest potential benefits in neurodegenerative diseases.

類似化合物との比較

Comparison with Structural Analogs

Key Observations:
  • Aryl Group Impact : Electron-withdrawing groups (e.g., 2-fluorophenyl) enhance reactivity in cyclization steps compared to electron-donating groups (e.g., 3,4,5-trimethoxyphenyl), requiring shorter heating times during synthesis .
  • Alkyl Group Diversity : Hydrophilic substituents like 2-hydroxyethyl improve aqueous solubility, whereas bulky groups (e.g., allyl) may hinder crystallization .
  • Yield Trends : Yields range from 24% (for benzyl derivatives under suboptimal conditions) to 86% for aryl aldehydes with acceptor groups .

Physicochemical Properties

Analytical data for select compounds highlight substituent effects:

Compound IR (C=O Stretching, cm⁻¹) ¹H NMR (Key Signals) LogP (Calculated)
Target Compound 1711, 1652 δ 7.63 (s, 1H, aromatic), 3.81–3.68 (m, CH₂OH) 2.1‡
2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-... 1711, 1593 δ 3.65 (s, OCH₃), 2.49 (s, CH₃) 1.8
AV-C N/A N/A 3.5

‡Estimated using analogous data from ; LogP values indicate higher hydrophobicity for AV-C due to its thiadiazole substituent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodology : The compound can be synthesized via multicomponent reactions (MCRs) starting from methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include cyclization under acidic/basic conditions and solvent optimization (e.g., ethanol or methanol at 80–100°C) to enhance yields (≥70%) .
  • Critical Parameters : Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly influence product purity. For example, ethanol enhances solubility of intermediates, reducing side reactions .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Analytical Techniques :

  • NMR (¹H/¹³C) : Assign peaks for the fluorophenyl (δ 7.2–7.8 ppm), hydroxyethyl (δ 3.5–4.0 ppm), and chromeno-pyrrole core (δ 6.5–7.0 ppm) .
  • HPLC-MS : Confirm molecular weight (predicted ~380–400 g/mol) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
    • X-ray Crystallography : Resolve dihedral angles of the fused chromeno-pyrrole system to validate stereochemistry .

Q. What preliminary biological activities have been reported for similar chromeno-pyrrole derivatives?

  • Pharmacological Screening :

  • Anticancer : IC₅₀ values of 5–20 µM against HeLa and MCF-7 cell lines via mitochondrial apoptosis pathways .
  • Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli due to membrane disruption .
    • Data Interpretation : Activity varies with substituents (e.g., fluorophenyl enhances cellular uptake; hydroxyethyl improves solubility) .

Advanced Research Questions

Q. How do reaction mechanisms differ between conventional and multicomponent synthesis approaches?

  • Mechanistic Insights :

  • MCR Pathway : Involves Knoevenagel condensation, Michael addition, and cyclization in a single pot, minimizing intermediates .
  • Stepwise Synthesis : Requires isolation of intermediates (e.g., dihydroxy precursors), leading to lower yields (40–50%) but better control over regioselectivity .
    • Contradictions : Some studies report side products (e.g., pyrrolo-pyrazoles) under high-temperature MCR conditions, necessitating TLC monitoring .

Q. What strategies resolve contradictory data on biological activity across structural analogs?

  • Case Study : Fluorophenyl derivatives show variable anticancer activity (±20% efficacy) due to:

  • Steric Effects : Bulky 2-fluorophenyl groups may hinder target binding vs. 3-fluorophenyl isomers .
  • Solubility : Hydroxyethyl vs. methoxyethyl side chains alter logP values (e.g., 2.1 vs. 3.5), affecting bioavailability .
    • Experimental Design : Use isosteric replacements (e.g., Cl for F) and in silico docking (AutoDock Vina) to predict binding affinities .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • SAR Framework :

Substituent Effect Example
2-FluorophenylEnhances metabolic stability10-fold lower CYP3A4 degradation vs. unsubstituted phenyl
2-HydroxyethylImproves aqueous solubilitylogP reduced from 3.8 to 2.5
Chromeno-pyrrole coreStabilizes π-π stacking with kinase targetsΔG = -9.2 kcal/mol in EGFR docking
  • Validation : Synthesize derivatives with systematic substitutions (e.g., halogenation, alkyl chain variation) and test in kinase inhibition assays .

Data Contradiction Analysis

Q. Why do some studies report low cytotoxicity despite structural similarity to active analogs?

  • Hypotheses :

  • Purity Issues : Impurities >5% (e.g., unreacted aldehydes) may skew MTT assay results; validate via HPLC-MS .
  • Cell Line Variability : Differential expression of efflux pumps (e.g., P-gp in MDR1+ lines) reduces intracellular concentration .
    • Resolution : Use orthogonal assays (e.g., apoptosis markers like caspase-3) and compare across multiple cell lines .

Methodological Recommendations

  • Synthesis : Prioritize MCRs for efficiency but include purification steps (e.g., recrystallization from ethanol/water) to eliminate byproducts .
  • Biological Assays : Pair in vitro screens with pharmacokinetic profiling (e.g., Caco-2 permeability) to prioritize lead compounds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。